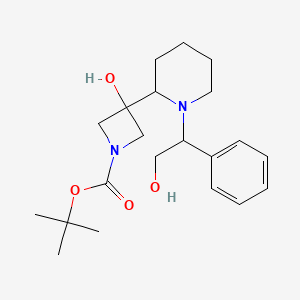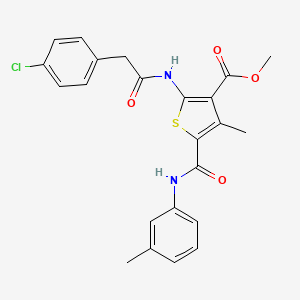
2,5-3,4-Dianhydroaltritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-3,4-Dianhydroaltritol: is a chemical compound with the molecular formula C6H10O4 It is a derivative of altritol, a sugar alcohol, and is characterized by the presence of two anhydro bridges, which are formed by the removal of water molecules from the hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydroaltritol typically involves the dehydration of altritol. This can be achieved through various chemical reactions, such as the use of strong acids or dehydrating agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the anhydro bridges without causing degradation of the altritol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products. The choice of dehydrating agents and catalysts is crucial to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-3,4-Dianhydroaltritol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydro bridges back to hydroxyl groups, regenerating altritol.
Substitution: The anhydro bridges can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Products may include altritol-derived ketones or carboxylic acids.
Reduction: The primary product is altritol.
Substitution: Various substituted derivatives of this compound, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-3,4-Dianhydroaltritol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,5-3,4-Dianhydroaltritol involves its interaction with specific molecular targets and pathways. The anhydro bridges in the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
2,5-Dianhydro-D-mannitol: Another sugar alcohol derivative with similar anhydro bridges.
2,3-Dianhydro-D-glucitol: A compound with anhydro bridges but derived from glucitol instead of altritol.
Uniqueness: 2,5-3,4-Dianhydroaltritol is unique due to its specific structural configuration and the presence of two anhydro bridges. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique structure allows for specific interactions with biological molecules and makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
InChI |
InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2 |
Clave InChI |
YCRYRWDWBHKSKR-UHFFFAOYSA-N |
SMILES canónico |
C(C1C2C(O2)C(O1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)

![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)




![2-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid](/img/structure/B12066703.png)



